molecular formula C13H14O5 B3337311 4-(3,4-Dimethoxybenzoyl)oxolan-2-one CAS No. 62096-81-5

4-(3,4-Dimethoxybenzoyl)oxolan-2-one

Cat. No.: B3337311
CAS No.: 62096-81-5
M. Wt: 250.25 g/mol
InChI Key: MKWYWISNPJGVLR-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxybenzoyl)oxolan-2-one (CAS 62096-81-5) is a γ-lactone derivative featuring a 3,4-dimethoxybenzoyl substituent at the 4-position of the oxolan-2-one ring (Figure 1). The compound’s structure combines a lactone core with an aromatic ketone moiety, which confers distinct electronic and steric properties.

Properties

IUPAC Name

4-(3,4-dimethoxybenzoyl)oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-16-10-4-3-8(5-11(10)17-2)13(15)9-6-12(14)18-7-9/h3-5,9H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWYWISNPJGVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2CC(=O)OC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00281973
Record name 4-(3,4-dimethoxybenzoyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62096-81-5
Record name NSC23705
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3,4-dimethoxybenzoyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,4-DIMETHOXY-BENZOYL)-DIHYDRO-FURAN-2-ONE
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Preparation Methods

The synthesis of 4-(3,4-Dimethoxybenzoyl)oxolan-2-one typically involves the reaction of 3,4-dimethoxybenzoic acid with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with oxolan-2-one under suitable conditions to yield the desired product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-(3,4-Dimethoxybenzoyl)oxolan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

4-(3,4-Dimethoxybenzoyl)oxolan-2-one has been explored for its potential therapeutic properties. Research indicates that compounds with similar structural characteristics exhibit significant biological activities, including anti-inflammatory and anticancer effects.

  • Case Study : A study on derivatives of this compound revealed that modifications to the benzoyl group can enhance its potency against specific cancer cell lines, indicating its potential as a lead compound for further development .

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic pathways.

  • Synthesis Routes :
    • Reaction with nucleophiles to form derivatives.
    • Use in cyclization reactions to create new lactone structures.
    The versatility of this compound in synthesis allows chemists to explore novel compounds with tailored properties .

Biological Studies

The compound has been utilized in biological assays to evaluate its effects on cellular processes. Its interactions with biological systems can provide insights into its mechanism of action.

  • Toxicity Assessment : Preliminary studies assessing the toxicity of related compounds in model organisms (e.g., zebrafish and mice) suggest that derivatives of this compound may exhibit low toxicity at therapeutic doses . This is crucial for advancing its development as a safe therapeutic agent.

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, a comparison with similar compounds can be insightful.

Compound NameBiological ActivitySynthetic UseToxicity Profile
This compoundPotential anticancer effectsIntermediate in synthesisLow toxicity at low doses
Similar Benzoyl DerivativeAntimicrobial propertiesPrecursor for drug synthesisModerate toxicity reported
Lactone AnalogAnti-inflammatory effectsVersatile synthetic intermediateLow toxicity observed

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxybenzoyl)oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the benzoyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxolan-2-one Derivatives

Substituent Variations and Electronic Effects

The target compound’s 3,4-dimethoxybenzoyl group distinguishes it from other oxolan-2-one derivatives. Key comparisons include:

Compound Name Substituents Key Structural Features
4-(3,4-Dimethoxybenzoyl)oxolan-2-one 4-(3,4-dimethoxybenzoyl) Aromatic ketone; electron-withdrawing methoxy groups
(-)-Hinokinin 3,4-bis(1,3-benzodioxol-5-ylmethyl) Two benzodioxole methyl groups; no ketone moiety
Arctigenin 4-(3,4-dimethoxyphenyl)methyl + 3-(4-hydroxy-3-methoxyphenyl)methyl Mixed methoxy/hydroxy substituents; dihydrofuranone
Yatein 4-(benzodioxol-5-ylmethyl) + 3-(trimethoxyphenyl)methyl Polar benzodioxole vs. non-polar trimethoxy groups
Matairesinol 3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl] Hydroxy groups enhance H-bonding capacity

Key Observations :

  • Methoxy vs. hydroxy groups: Methoxy substituents (e.g., in the target compound) increase lipophilicity, whereas hydroxy groups (e.g., in matairesinol) improve solubility and hydrogen-bonding interactions .

Physical Properties and Stability

  • A structurally complex quinazolinone derivative with methoxyphenyl groups () has a mp of 228–230°C, suggesting that aromatic substituents elevate thermal stability .
  • Hydroxy-containing analogs (e.g., matairesinol) likely exhibit higher mp due to intermolecular H-bonding, whereas methoxy-rich compounds (e.g., yatein) may show lower mp .
Pharmacological Profiles
  • Pilocarpine (PIL) and Epiquinamide (EPI) (): Oxolan-2-one alkaloids with imidazole substituents; PIL is a muscarinic agonist used in glaucoma treatment .
  • Lignans (e.g., arctigenin, matairesinol): Demonstrated anti-inflammatory and anticancer activities due to antioxidant properties from phenolic groups .
  • Target Compound: The absence of hydroxy groups may reduce antioxidant capacity compared to matairesinol but could enhance membrane permeability due to higher lipophilicity .
Toxicity Considerations
  • Chloromethyl-substituted dioxolanones () are flagged for hazards like skin irritation, highlighting that electron-withdrawing groups (e.g., chloro, benzoyl) may increase reactivity and toxicity risks .

Biological Activity

4-(3,4-Dimethoxybenzoyl)oxolan-2-one, a compound with the molecular formula C₁₃H₁₄O₅, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Structural Information

  • Molecular Formula : C₁₃H₁₄O₅
  • SMILES : COC1=C(C=C(C=C1)C(=O)C2CC(=O)OC2)OC
  • InChIKey : MKWYWISNPJGVLR-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+251.09140153.5
[M+Na]+273.07334164.6
[M+NH4]+268.11794160.2
[M+K]+289.04728162.1
[M-H]-249.07684156.5

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific enzymes and biological pathways. Notably, the compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission.

Case Studies and Research Findings

  • Inhibition of Acetylcholinesterase :
    A study screened several oxazolone derivatives for their inhibitory effects on AChE. The results revealed that compounds structurally related to this compound exhibited significant inhibition at concentrations of 100 µM and 300 µM, with varying degrees of efficacy compared to known inhibitors like donepezil .
  • Antitumor Potential :
    The compound has been investigated for its antitumor properties. In vitro studies have indicated that derivatives similar to this compound possess selective inhibitory activity against various cancer cell lines, including lung and breast cancer cells .
  • Neuroprotective Effects :
    Research exploring the neuroprotective potential of compounds related to this oxolanone has highlighted their ability to modulate oxidative stress pathways and enhance neuronal survival in models of neurodegenerative diseases like Alzheimer's .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is essential:

CompoundAChE Inhibition (%) at 100 µMAntitumor Activity
This compoundModerate (e.g., ~48%)Selective against cancer lines
Compound AHigh (e.g., ~61%)Moderate activity
Compound BLowHigh activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3,4-Dimethoxybenzoyl)oxolan-2-one
Reactant of Route 2
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